1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Overview
Description
1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine, also known as BTMMA , is a chemical compound with the molecular formula C₁₇H₁₁NS . It falls within the class of isoquinoline derivatives and exhibits interesting properties due to its unique structural features .
Synthesis Analysis
The synthesis of BTMMA involves several steps. While I don’t have specific details on the synthetic route for this compound, it likely includes the introduction of the benzo[b]thiophen-2-yl group onto an isoquinoline scaffold, followed by N-methylation. Researchers have explored various synthetic pathways to access BTMMA, and further investigation is needed to optimize its synthesis .
Molecular Structure Analysis
The molecular structure of BTMMA consists of an isoquinoline core fused with a benzo[b]thiophene ring. The nitrogen atom in the isoquinoline moiety is methylated, resulting in the N-methylmethanamine group. The aromatic rings contribute to its stability and electronic properties. Accurate characterization through techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry is essential to confirm its structure .
Chemical Reactions Analysis
BTMMA may participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitutions, oxidative processes, and cyclizations. Researchers have investigated its reactivity with different electrophiles and nucleophiles, leading to the formation of diverse derivatives. Further studies are needed to explore its reactivity under various conditions .
Mechanism of Action
The precise mechanism of action for BTMMA remains an area of active research. Its structural features suggest potential interactions with biological targets, such as receptors or enzymes. Investigating its binding affinity and biological activity will shed light on its mode of action. Researchers may explore its potential as a drug candidate or probe for understanding biological processes .
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVKIIMXLUFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351182 | |
Record name | 2-(Methylaminomethyl)benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335032-47-8 | |
Record name | 2-(Methylaminomethyl)benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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